molecular formula C11H8BrN3S B14455772 2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile CAS No. 74906-18-6

2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile

Cat. No.: B14455772
CAS No.: 74906-18-6
M. Wt: 294.17 g/mol
InChI Key: RSMFNMMYHGJXHX-UHFFFAOYSA-N
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Description

2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile is a complex organic compound characterized by the presence of a bromoaniline group, a methylsulfanyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile typically involves the reaction of 4-bromoaniline with a suitable methylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Uniqueness

2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

74906-18-6

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

2-[(4-bromoanilino)-methylsulfanylmethylidene]propanedinitrile

InChI

InChI=1S/C11H8BrN3S/c1-16-11(8(6-13)7-14)15-10-4-2-9(12)3-5-10/h2-5,15H,1H3

InChI Key

RSMFNMMYHGJXHX-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C#N)NC1=CC=C(C=C1)Br

Origin of Product

United States

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